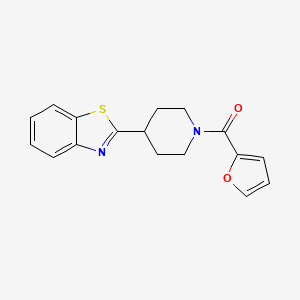![molecular formula C20H25N3O4S2 B11337067 N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337067.png)
N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, also known by its CAS number 65838-72-4 , is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a piperidine ring (a six-membered nitrogen-containing ring) with a carboxamide group (CONH₂) attached at position 4.
- The phenyl group (C₆H₅) is substituted at the 2-position of the carboxamide, and it bears an isopropyl group (propan-2-yl) at the nitrogen atom.
- The thiophene (C₄H₃S) moiety is attached to the piperidine ring via a sulfonyl group (SO₂).
Méthodes De Préparation
The synthetic routes to prepare this compound involve several steps. While I don’t have specific details for this exact compound, I can provide general insights:
Suzuki–Miyaura Coupling: This reaction is widely used for carbon–carbon bond formation. It involves coupling an aryl or vinyl boronate with an aryl or vinyl halide using a palladium catalyst.
Industrial Production: Industrial-scale synthesis may involve optimization of reaction conditions, scalability, and purification methods.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids or boronates) are essential for Suzuki–Miyaura coupling.
Major Products: These depend on the specific reactions and conditions applied.
Applications De Recherche Scientifique
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antitumor, or antimicrobial properties).
Chemistry: Explore its reactivity in other transformations.
Biology: Study its interactions with biological targets.
Mécanisme D'action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Understand the cellular pathways influenced by its action.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Mention related structures (if available).
Remember that specific experimental data and detailed studies would be needed to fully explore these aspects
Propriétés
Formule moléculaire |
C20H25N3O4S2 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
N-[2-(propan-2-ylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O4S2/c1-14(2)21-20(25)16-6-3-4-7-17(16)22-19(24)15-9-11-23(12-10-15)29(26,27)18-8-5-13-28-18/h3-8,13-15H,9-12H2,1-2H3,(H,21,25)(H,22,24) |
Clé InChI |
IDWMIOWYWWLZPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone](/img/structure/B11336993.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11336994.png)
![4-(benzylsulfanyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337005.png)
![2-Ethyl-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one](/img/structure/B11337008.png)
![5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337017.png)

![5-(3-fluoro-4-methylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11337028.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11337031.png)
![3-(3-ethoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337037.png)
![2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11337045.png)
![4-[7-(4-Methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11337048.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337055.png)
![2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11337074.png)
![N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11337080.png)
